1,2,3,5,6,7-Hexachloronaphthalene
Description
Contextualization of Polychlorinated Naphthalenes as Persistent Organic Pollutants
Polychlorinated naphthalenes are recognized as Persistent Organic Pollutants (POPs), a classification for chemicals that remain in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. tandfonline.comnih.govisotope.com Due to these properties, PCNs were listed under the Stockholm Convention on Persistent Organic Pollutants in May 2015 for elimination and reduction of unintentional production. tandfonline.compops.int
PCNs exhibit properties that contribute to their persistence, including high chemical and thermal stability, low flammability, and resistance to weathering. isotope.comindustrialchemicals.gov.auisotope.com They are also hydrophobic, meaning they have a low solubility in water and tend to adsorb to soil and sediments. coastalwiki.orgindustrialchemicals.gov.au This tendency to adsorb increases with the degree of chlorination. coastalwiki.org The higher chlorinated PCNs, including hexachloronaphthalenes, have the potential to travel long distances in the atmosphere to cooler regions, where they condense and deposit. industrialchemicals.gov.au
While some PCNs can be slowly broken down by microorganisms or sunlight, many are highly persistent, leading to their widespread presence in the environment more than eighty years after their initial high-volume use. nih.gov Current environmental contamination stems not only from historical uses but also from ongoing unintentional releases. The primary contemporary sources are believed to be waste incineration and the disposal of products containing PCNs. industrialchemicals.gov.auinchem.org They are also generated unintentionally during various industrial processes that involve heat and chlorine, such as non-ferrous metal smelting and cement production. pops.intnih.gov
Significance of Hexachloronaphthalene Congeners in Environmental and Toxicological Research
Within the 75 PCN congeners, the hexachloronaphthalene (HxCN) isomers are of particular scientific interest due to their high toxicity and prevalence in environmental and biological samples. inchem.orgresearchgate.netnih.gov Studies have consistently shown that the toxicity of PCNs is dependent on the specific congener, with penta- and hexachlorinated isomers generally being the most toxic. inchem.org These higher chlorinated congeners, particularly certain hexachloronaphthalene isomers, are known to elicit dioxin-like toxic responses. nih.govisotope.comresearchgate.net
The toxicity of these compounds is often mediated through the aryl hydrocarbon (Ah) receptor, a mechanism they share with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other dioxin-like compounds. nih.govisotope.comnih.gov The ability of a congener to bind to and activate the Ah receptor appears to be related to its molecular structure and degree of chlorination. isotope.comnih.gov Research has identified 1,2,3,4,6,7-hexachloronaphthalene (B52931) (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) as two of the most potent and environmentally relevant HxCN congeners. nih.govnih.gov
These specific hexachloronaphthalene isomers are frequently detected in sediment and biological samples, indicating their persistence and bioaccumulative potential. nih.gov For instance, sediment samples from remote locations have shown an elevated abundance of planar hexa- and heptachloronaphthalenes, including the 1,2,3,4,6,7- and 1,2,3,5,6,7-isomers. nih.gov In rats, these two isomers demonstrated strong retention in both adipose tissue and the liver, with calculated half-lives of 41 days and 26 days, respectively. inchem.orgnih.gov Due to their dioxin-like activity, researchers have assessed the relative potency of PCN 66 and PCN 67 compared to TCDD, finding that while they induce similar biochemical changes, their potencies are lower. nih.gov Hexachloronaphthalene is considered one of the most toxic and bioaccumulative PCN congeners found in animal and human tissues. nih.gov
Relative Potency of Selected Hexachloronaphthalene Congeners
| Congener | Common Name | Relative Potency Range (vs. TCDD) | Notes |
| 1,2,3,4,6,7-Hexachloronaphthalene | PCN 66 | 0.0015 - 0.0072 | Assessed via dose-response modeling of CYP1A1, CYP1A2, and thymic atrophy in rats. nih.gov |
| This compound | PCN 67 | 0.00029 - 0.00067 | Assessed via dose-response modeling of CYP1A1, CYP1A2, and thymic atrophy in rats. nih.gov |
Data derived from a 2-week study in female Harlan Sprague-Dawley rats.
Historical Overview of Industrial Production and Discontinuation of Polychlorinated Naphthalene (B1677914) Mixtures
The industrial production of PCNs began around 1910 in both the United States and Europe. wikipedia.orgcoastalwiki.orgindustrialchemicals.gov.au These commercial products were not single congeners but rather complex mixtures of various chlorinated naphthalenes. wikipedia.orgindustrialchemicals.gov.au They were marketed under trade names such as Halowax (in the U.S.), Nibren Waxes (in Germany), and Seekay Waxes. isotope.comindustrialchemicals.gov.auresearchgate.net
PCNs gained popularity due to their desirable physical and chemical properties, including flame retardancy, low electrical conductivity, and chemical stability. tandfonline.comindustrialchemicals.gov.au This led to their extensive use in a wide range of applications. Lower chlorinated mixtures were used as lubricants, while higher chlorinated mixtures, which include hexachloronaphthalenes, were employed for capacitor impregnation and electrical insulation. industrialchemicals.gov.au Other uses included wood preservation, engine oil additives, and as feedstock for dye production. coastalwiki.orgisotope.compops.int
Production peaked between the 1930s and 1950s. coastalwiki.org However, by the late 1930s, reports of adverse health effects in workers exposed to PCNs, including severe skin rashes (chloracne) and fatal liver disease, began to emerge. wikipedia.orgpops.intejnet.org Despite these early warnings, production continued for several decades.
The decline in PCN production began in the late 1970s, prompted by growing evidence of their global environmental contamination and the enactment of legislation like the Toxic Substances Control Act in the United States in 1976. wikipedia.orgindustrialchemicals.gov.auumed.pl Major manufacturers voluntarily ceased production in the U.S. and Europe around 1980. wikipedia.orgcoastalwiki.orgindustrialchemicals.gov.au By 1983, worldwide production had nearly halted, with only small quantities used for research purposes. wikipedia.org
In addition to intentional production, PCNs have also entered the environment as contaminants in other industrial chemical mixtures, most notably polychlorinated biphenyls (PCBs). nih.govindustrialchemicals.gov.auumed.pl The manufacturing processes for PCNs and PCBs were similar, leading to PCN contamination in commercial PCB products like the Aroclor and Clophen series. industrialchemicals.gov.aunih.gov
Timeline of Polychlorinated Naphthalene (PCN) Production
| Period | Event | Key Details |
| ~1910 | Start of Commercial Production | Production began in the United States and Europe. wikipedia.orgcoastalwiki.orgindustrialchemicals.gov.au |
| 1920s | High Volume Production | U.S. production was approximately 9,000 tonnes per year. industrialchemicals.gov.au |
| 1930s - 1950s | Peak Production | PCNs were used extensively in various industrial applications. coastalwiki.orgindustrialchemicals.gov.au |
| 1937 | Early Health Hazard Recognition | A conference at Harvard highlighted health issues in workers. wikipedia.orgejnet.org |
| Mid-1960s | Production Ceases in UK | The United Kingdom reportedly stopped PCN production. industrialchemicals.gov.au |
| Late 1970s | Production Declines | Growing environmental concerns and regulations led to a slump in production volumes. wikipedia.orgindustrialchemicals.gov.au |
| 1980 | Production Stops in the U.S. | The last major U.S. producer ceased manufacturing. coastalwiki.orgindustrialchemicals.gov.au |
| 1983 | Worldwide Production Halted | Most global production had stopped, except for research quantities. wikipedia.org |
| 2015 | Listed under Stockholm Convention | PCNs officially classified as POPs requiring global action. tandfonline.compops.int |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJCGGEQLNWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C=C(C(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036886 | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-97-7 | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-HEXACHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12KLT51QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Distribution and Occurrence of 1,2,3,5,6,7 Hexachloronaphthalene
Detection in Abiotic Environmental Compartments
1,2,3,5,6,7-Hexachloronaphthalene has been identified in the primary abiotic compartments of the environment: the atmosphere, water systems, and soil. nih.gov Its detection in these areas underscores its mobility and persistence.
Polychlorinated naphthalenes are known to contaminate the air, particularly near industrial sites that manufactured these chemicals or through the incineration of waste containing them. nih.gov The volatility of certain PCNs allows for atmospheric transport, leading to their distribution far from original sources. nih.gov
The presence of PCNs has been confirmed in various components of aquatic systems. Studies have detected these compounds in waterway sediments and samples from aquifers. nih.gov The contamination of sediments is of particular concern as they can act as a long-term reservoir for these pollutants, which can then be released back into the water column or taken up by bottom-dwelling organisms.
Investigations have revealed the contamination of both urban and rural soils with PCNs. nih.gov This suggests that deposition from the atmosphere and the disposal of PCN-containing products contribute to their presence in the terrestrial environment.
Table 1: Detection of this compound in Abiotic Environments
| Environmental Compartment | Detection Status |
|---|---|
| Urban & Rural Soil | Detected |
| Waterway Sediment | Detected |
| Aquifer Water | Detected |
| Urban Air | Detected |
This table is based on findings for the general class of Polychlorinated Naphthalenes (PCNs), which includes this compound. nih.gov
Biotic Accumulation and Prevalence
The lipophilic properties of this compound facilitate its accumulation in the tissues of living organisms, a process known as bioaccumulation. nih.gov This is particularly evident in higher trophic levels of food chains.
Chlorinated naphthalenes have been identified in a variety of aquatic organisms, including fish, whales, and seals, indicating that these animals can be a dietary source of exposure for other species, including humans. nih.gov Research conducted in the Baltic Sea has highlighted the bioaccumulation potential of this specific isomer. A study found a high bioaccumulation factor for the combined congeners PCN-66/67 in flounder and mussels from the Gulf of Gdańsk. nih.gov
The accumulation of this compound has been documented in terrestrial mammals through controlled studies and environmental monitoring. In a study involving female Sprague-Dawley rats given a mixture of hexachloronaphthalene isomers, the biological half-life of the 1,2,3,5,6,7-isomer was determined. nih.gov The half-lives are indicative of the compound's persistence within the body.
Table 2: Biological Half-Life of this compound in Rats
| Tissue | Calculated Half-Life |
|---|---|
| Adipose Tissue | 41 days |
| Liver | 26 days |
Data from a study on female Sprague-Dawley rats. nih.gov
Furthermore, this compound has been identified in human tissues. epa.gov For instance, a study of adipose tissue from patients in New York City found that the combination of PCN 66 and PCN 67 accounted for about 16% of the total PCNs measured. nih.gov Similarly, autopsy samples from Sweden showed that these two isomers made up 25-50% of the total PCNs in adipose tissue. nih.gov The half-life of this compound in humans has been calculated to be between 1.5 and 2.4 years based on monitoring individuals exposed to contaminated rice oil. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (PCN 67) |
| 1,2,3,4,6,7-Hexachloronaphthalene (B52931) (PCN 66) |
Levels in Human Tissues and Fluids
Polychlorinated naphthalenes (PCNs), including the congener this compound (PCN 67), are persistent, bioaccumulative, and toxic contaminants. tandfonline.com Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of living organisms, including humans. tandfonline.com Exposure to PCNs can occur through various routes, and their presence has been documented in several human tissues and fluids. nih.gov
Adipose Tissue Concentrations
Adipose tissue, or body fat, serves as a primary reservoir for lipophilic compounds like this compound. Studies analyzing human adipose tissue have confirmed the presence of this congener.
A study conducted in New York City between 2003 and 2005 measured the concentrations of various PCN congeners in human adipose tissue samples. The findings revealed that the co-eluting congeners 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and this compound (PCN 67) were predominant. In male subjects, the concentration of these combined hexachloronaphthalenes was approximately 100 picograms per gram (pg/g) of lipid, while in females, the concentration was about 47 pg/g lipid. nih.gov These two congeners together accounted for roughly 16% of the total PCNs found in the adipose tissue samples. nih.gov
Another study of adipose tissue from individuals in Sweden also identified PCN 66 and PCN 67 as major contributors to the total PCN burden, making up approximately 25-50% of the total concentrations which ranged from 1000-4000 pg/g lipid.
Table 1: Adipose Tissue Concentrations of 1,2,3,4,6,7/1,2,3,5,6,7-Hexachloronaphthalene (PCN 66/67)
| Location | Year of Study | Sex | Concentration (pg/g lipid weight) | Reference |
| New York City, USA | 2003-2005 | Male | ~100 | nih.gov |
| New York City, USA | 2003-2005 | Female | ~47 | nih.gov |
| Sweden | Autopsy Samples | Not Specified | Part of total PCNs (1000-4000) |
Hepatic Tissue Concentrations
Circulatory System Levels (Blood Plasma, Serum)
The analysis of blood components such as plasma and serum provides a snapshot of the circulating levels of environmental contaminants and can be indicative of recent or ongoing exposure.
A study investigating the link between fish consumption and PCN levels in blood plasma found a significant association for the co-eluting isomers 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene. The concentrations of these hexachloronaphthalenes in the blood plasma of males were directly related to their intake of fish from the Baltic Sea.
Table 2: Circulatory System Levels of 1,2,3,4,6,7/1,2,3,5,6,7-Hexachloronaphthalene in Relation to Fish Consumption
| Fish Consumption Level | Number of Subjects (n) | Concentration (ng/kg wet weight) | Reference |
| No fish consumption | 9 | 2400 | nih.gov |
| Moderate fish consumption | 14 | 3800 | nih.gov |
| High fish consumption | 14 | 9400 | nih.gov |
These findings suggest that dietary intake, particularly of contaminated fish, can be a significant source of exposure to this compound.
Maternal Transfer via Breast Milk
The transfer of persistent organic pollutants from mother to child through breastfeeding is a critical area of research. Due to their lipophilicity, compounds like this compound can accumulate in breast milk.
A study of human milk samples from 19 provinces in China reported total PCN concentrations ranging from 211.07 to 2497.43 pg/g lipid. The study highlighted the high prevalence of the highly toxic hexachlorinated naphthalenes, specifically mentioning PCN 66/67, indicating a potential health risk to nursing infants.
In Europe, pooled human milk samples collected as part of WHO/UNEP field studies in 2016 and 2019 showed average levels of the co-eluting PCN-66/67 to be 49.1 nanograms per kilogram (ng/kg) of lipid. nih.gov
Table 3: Maternal Transfer of this compound (as PCN 66/67) via Breast Milk
| Location | Year of Study | Concentration | Reference |
| China (19 provinces) | Not Specified | Part of total PCNs (211.07-2497.43 pg/g lipid) | |
| Europe | 2016 & 2019 | 49.1 ng/kg lipid (average) | nih.gov |
Congener-Specific Profiles in Environmental and Biological Matrices
The distribution pattern of different PCN congeners can vary between environmental sources and biological tissues due to differences in uptake, metabolism, and persistence. The congener profile in human tissues often reflects the primary sources of exposure.
In human adipose tissue from New York, the co-eluting hexachloronaphthalenes PCN 66/67 were found to be predominant, along with the pentachloronaphthalene congeners PCN 52/60. tandfonline.com Similarly, in human milk from Sweden, the dominating congeners included the co-eluting PCN-66/67.
The congener profile in blood plasma has been shown to be influenced by diet, with higher levels of 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene observed in individuals with high fish consumption. nih.gov
Sources and Formation Pathways of Hexachloronaphthalenes
Historical Industrial Manufacturing Sources
Commercial production of polychlorinated naphthalenes (PCNs) began in the early 20th century, around 1910, with peak production occurring between 1930 and 1950. coastalwiki.org These products were valued for their chemical stability, low flammability, and electrical insulating properties. isotope.comindustrialchemicals.gov.au By the 1980s, production had largely ceased in Europe and North America due to growing awareness of their environmental persistence and health hazards. isotope.com
PCNs were not sold as individual congeners but as complex mixtures of various chlorinated naphthalenes. coastalwiki.orgwikipedia.org These mixtures were marketed under several trade names. The degree of chlorination determined the physical state of the mixture, ranging from oily liquids to waxy solids. coastalwiki.orgwikipedia.org
The most well-known trade names for PCN mixtures include Halowax, Nibren Waxes, Seekay Waxes, and Cerifal Materials. industrialchemicals.gov.auisotope.com These products found application in a wide array of industrial uses such as cable insulation, wood preservation, engine oil additives, capacitors, and as feedstocks for dye production. coastalwiki.orgisotope.comisotope.com For instance, Halowax 1014, a mixture containing hexa- and heptachloronaphthalenes, was noted for its ability to induce certain biological responses. nih.gov
Table 1: Common Trade Names and Uses of Commercial PCN Mixtures
| Trade Name | Primary Composition | Common Industrial Applications |
|---|---|---|
| Halowax | Mixtures of various PCN congeners (e.g., Halowax 1014 contained highly chlorinated PCNs) | Cable insulation, capacitors, wood preservatives, flame-proofing |
| Nibren Waxes | Mixtures of PCN congeners | Electrical insulation, impregnation of windings |
| Seekay Waxes | Mixtures of PCN congeners | Electrical insulation, moisture-proof sealant |
| Cerifal Materials | Mixtures of PCN congeners | Various industrial applications requiring chemical stability |
The historical production and use of PCNs have resulted in significant environmental contamination. coastalwiki.org Production facilities are primary sources of legacy pollution due to manufacturing processes and waste disposal practices. epa.gov The waste streams from the manufacture of chlorinated hydrocarbons, often referred to as "hex" waste, contained a variety of chlorinated compounds and their disposal, for instance in landfills, has led to long-term contamination of soil and water. epa.govresearchgate.net The high stability of these compounds means that decades after production ceased, residues remain widespread in the environment. isotope.com
Unintentional Formation Mechanisms
Beyond direct manufacturing, hexachloronaphthalenes are formed unintentionally during high-temperature industrial processes, particularly where carbon, chlorine, and a source of energy are present. isotope.com The congener 1,2,3,5,6,7-hexachloronaphthalene (PCN-67), along with pentachloronaphthalenes, is considered characteristic of combustion processes. nih.govresearchgate.net
Incineration of municipal solid waste, hazardous waste, and medical waste is a significant source of unintentionally produced PCNs. coastalwiki.orgnih.gov During combustion, incomplete oxidation of organic materials in the presence of chlorine donors can lead to the formation of various chlorinated aromatic compounds, including PCNs. nih.gov
Studies analyzing fly ash from municipal solid waste incinerators (MSWI) have confirmed the presence of a wide range of PCN congeners. osti.gov Research has identified total PCN levels in fly ash samples ranging from 90 to 700 ng/g. osti.gov The congener profiles from incineration sources are often different from those of historical commercial mixtures, indicating de novo synthesis in the incinerator. researchgate.netosti.gov
High-temperature metallurgical processes are another key source of unintentional PCN formation. Iron ore sintering, in particular, has been identified as a significant contributor to atmospheric PCN emissions. nih.gov This process involves agglomerating fine particles of iron ore, coke, and limestone at temperatures between 1250-1450°C to create a suitable feed for a blast furnace. researchgate.netmheavytechnology.com These conditions are conducive to the formation of PCNs.
Research on iron ore sintering plants has shown PCN concentrations in emissions ranging from 3 to 983 ng/m³. nih.gov The emission factors for PCNs were found to range from 14 to 1749 µg per ton of produced sinter. nih.gov While these emissions are often dominated by lower-chlorinated PCNs, hexachloronaphthalenes are also present. nih.gov
Table 2: PCN Concentrations from Unintentional Formation Sources
| Source | Sample Matrix | Reported Concentration Range |
|---|---|---|
| Municipal Solid Waste Incineration | Fly Ash | 90 - 700 ng/g osti.gov |
| Iron Ore Sintering | Stack Gas Emissions | 3 - 983 ng/m³ nih.gov |
The chlor-alkali process is a fundamental industrial chemical process that produces chlorine, sodium hydroxide (B78521) (caustic soda), and hydrogen through the electrolysis of a sodium chloride solution (brine). wikipedia.orghowahanode.com While direct evidence linking modern chlor-alkali plants specifically to this compound is less documented in readily available literature, the fundamental chemistry involved suggests a potential for formation.
The process involves the generation of large quantities of highly reactive chlorine gas. energy.govchemkraft.ir Historically, some chlor-alkali processes utilized graphite (B72142) anodes. epa.gov The production of chlorine using these graphite anodes has been associated with the formation of chlorinated hydrocarbon byproducts, such as hexachlorobenzene. epa.gov Given the chemical similarities and the presence of carbon (from the anodes) and chlorine under energy-intensive conditions, it is plausible that chlorinated naphthalenes could also be formed as trace contaminants in older processes. The brine purification process also generates waste streams, such as brine mud, which contains impurities from the salt and could potentially concentrate organic contaminants. energy.gov
Theoretical Chemical Reaction Pathways
The formation of hexachloronaphthalenes, including the specific congener this compound, from precursor molecules in high-temperature environments such as combustion processes, is understood through several theoretical chemical reaction pathways. These pathways describe the stepwise assembly of the naphthalene (B1677914) carbon skeleton and its subsequent chlorination, or the reaction of chlorinated precursors. The investigation of these formation mechanisms often involves complex quantum chemical calculations and kinetic modeling to determine the most feasible routes under various conditions. acs.orgresearchgate.netarxiv.org
The predominant theories for the formation of polychlorinated naphthalenes (PCNs) revolve around the growth of smaller aromatic or aliphatic molecules. acs.org Key mechanisms that have been proposed and studied include the Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism and various ring closure pathways in chlorinated systems. acs.orgresearchgate.net These models are crucial for understanding and potentially mitigating the formation of these persistent organic pollutants. Quantum chemical investigations, often employing methods like density functional theory (DFT), are used to explore the potential energy surfaces of these reactions, identifying transition states and reaction intermediates. acs.orgarxiv.org
Hydrogen Abstraction Acetylene Addition Mechanisms
The Hydrogen Abstraction Acetylene Addition (HACA) mechanism is a widely recognized pathway for the growth of polycyclic aromatic hydrocarbons (PAHs) in combustion environments. researchgate.netnih.govosti.gov This mechanism has been extended to explain the formation of chlorinated PAHs, including hexachloronaphthalenes. The process involves a repeating sequence of reactions that build larger aromatic systems from smaller ones.
The fundamental steps of the HACA mechanism in the context of chlorinated naphthalene formation are:
Hydrogen Abstraction: The process initiates with the abstraction of a hydrogen atom from a chlorinated benzene (B151609) ring by a radical (like H, OH, or Cl), creating a chlorinated phenyl radical. acs.org
Acetylene Addition: A molecule of acetylene (C₂H₂) or a chlorinated analogue like chloroacetylene (C₂HCl) adds to the radical site on the chlorinated phenyl ring. acs.org This addition forms a larger, acyclic side chain.
Cyclization and Aromatization: The newly formed side chain undergoes an intramolecular addition (ring closure) to form a second ring. Subsequent hydrogen or chlorine atom elimination leads to the formation of a stable, chlorinated naphthalene molecule. acs.orgacs.org
Quantum chemical studies have explored the specifics of these reactions for chlorinated systems. For instance, the addition of chloroacetylene to a 2,4,5-trichlorophenyl radical has been investigated as a route to form tetra-, penta-, and hexachloronaphthalene congeners. acs.org Research has shown that both the Bittner-Howard and Frenklach HACA sequences appear to be facile pathways. acs.org A key finding is that the addition of C₂HCl leading to a β-chlorinated adduct is energetically favored over the formation of an α-chlorinated analogue. acs.org Furthermore, the addition of a 2,4,5-trichlorophenyl radical to tetrachlorovinylacetylene and subsequent cyclization is considered a viable route for the formation of hexachloronaphthalene. acs.org
Kinetic modeling supports the significance of HACA-type mechanisms in the formation of PCNs during the pyrolysis of chlorinated hydrocarbons like dichloroethylene and trichloroethylene. acs.org
Ring Closure Mechanisms in Chlorinated Systems
Ring closure is the critical step in the HACA mechanism and other proposed formation pathways that transforms an aliphatic side chain on an aromatic ring into a new, fused ring structure, ultimately forming the naphthalene system. acs.orgacs.org The specifics of these cyclization reactions in chlorinated systems have been the subject of detailed theoretical investigation.
Following the addition of an acetylene-type molecule to a chlorinated phenyl radical, several facile cyclization channels become accessible to the resulting adduct. acs.org The structure of the intermediate radical plays a crucial role in determining the subsequent ring closure pathway. For example, studies have considered the reactions of bicyclo[4.2.0]octa-1,3,5-trien-7-yl-based intermediates and their chlorinated counterparts. acs.org Acetylene addition to these species can lead to naphthalene formation through two distinct routes, both involving Dewar-benzene-based intermediates. acs.org
One proposed cyclization mechanism involves an internal Frenklach-like hydrogen abstraction that occurs just before the final ring closure. acs.org The stability of the various intermediates and the energy barriers for the cyclization steps are key factors that determine the dominant reaction pathway and the specific isomers of hexachloronaphthalene that are formed. For instance, the product of C₂HCl addition to the 2,4,5-trichlorophenyl radical can access a variety of cyclization channels, but can also undergo a rapid Cl-loss, which effectively stops further growth toward naphthalene. acs.org
The table below summarizes key findings from theoretical studies on the formation pathways of chlorinated naphthalenes.
| Precursors | Proposed Mechanism | Key Findings | Reference |
| 2,4,5-trichlorophenyl radical + Chloroacetylene | Hydrogen Abstraction Acetylene Addition (HACA) | Leads to the formation of tetra-, penta-, and hexachloronaphthalene congeners. The β-chlorinated adduct is favored. | acs.org |
| 2,4,5-trichlorophenyl radical + Tetrachlorovinylacetylene | Radical Addition and Cyclization | A facile route to hexachloronaphthalene formation, potentially significant in fully chlorinated systems. | acs.org |
| Di- and Trichloroethylene mixtures (pyrolysis) | HACA-type mechanisms | Model indicates these mechanisms are likely operative, with successive additions of chlorinated acetylene species. | acs.org |
Environmental Fate and Biogeochemical Cycling of 1,2,3,5,6,7 Hexachloronaphthalene
Bioaccumulation Potential in Organisms
Bioaccumulation describes the process where the concentration of a chemical increases in an organism over time, occurring when the rate of intake from the environment (through respiration, diet, or direct contact) exceeds the rate of elimination. cimi.orghawaii.gov For lipophilic (fat-loving) compounds like 1,2,3,5,6,7-hexachloronaphthalene, this process is particularly significant as they tend to accumulate in the fatty tissues of organisms. cimi.orgnih.gov
Bioconcentration is a specific type of bioaccumulation where a chemical is absorbed by an organism directly from the surrounding water, primarily through respiratory surfaces like gills. wikipedia.orgsfu.ca The Bioconcentration Factor (BCF) is a key metric used to quantify this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. wikipedia.orgskb.se A BCF greater than 1 indicates a chemical is lipophilic and likely to bioaccumulate. wikipedia.org
Table 1: Bioconcentration Factors (BCFs) for Related Polychlorinated Compounds in Aquatic Species This table provides context for the bioconcentration potential of highly chlorinated compounds, as specific BCF data for this compound was not found in the search results.
| Compound Group/Specific Compound | Species | Bioconcentration Factor (BCF) | Source |
|---|---|---|---|
| Hexachlorobenzene | Rainbow Trout | 7,760 | ca.gov |
| Hexachlorobenzene | Fathead Minnow | 18,500 | ca.gov |
| Hexachlorocyclohexanes | Fish (various) | 456 (mean) | ca.gov |
| Polychlorinated Biphenyls (PCBs) | Fish, Oyster, Shrimp | 99,667 (mean) | ca.gov |
Once absorbed, this compound shows a strong tendency for retention and preferential accumulation in specific tissues, primarily the liver and adipose (fat) tissue. nih.gov Studies in rats administered a mixture of hexachloronaphthalene isomers, including the 1,2,3,5,6,7- congener, demonstrated this selective retention. nih.gov
Within 10 days of exposure, hexa-isomers became the dominant congeners in adipose tissue, and after 120 days, they were the only ones detected. nih.gov This indicates a very high persistence compared to other PCN congeners. The concentration ratios of liver to adipose tissue were notably high, suggesting significant accumulation in the liver relative to fat. nih.gov The biological half-life of the 1,2,3,4,6,7-/1,2,3,5,6,7-hexachloronaphthalene isomers in rats was calculated to be 41 days in adipose tissue and 26 days in the liver. nih.gov In humans exposed to contaminated rice oil, the half-lives for these same congeners were much longer, estimated at 1.5 to 2.4 years, highlighting the significant potential for long-term retention in the body. nih.gov
The degree of chlorination on the naphthalene (B1677914) molecule significantly influences its bioaccumulation potential. Generally, bioaccumulation increases with a higher number of chlorine atoms. nih.gov Higher chlorinated congeners, such as hexachloronaphthalenes, are more persistent and show a greater tendency to be retained in tissues like the liver and fat. nih.gov
Conversely, studies on a benthic food chain in the Baltic Sea found that less chlorinated tetra- and penta-chloronaphthalenes were more efficiently assimilated by amphipods from sediment compared to more highly chlorinated PCNs. nih.gov This suggests that while higher chlorination leads to greater persistence once assimilated, the uptake efficiency from the environment may be higher for some of the lower chlorinated congeners. nih.gov However, once in the organism, the higher chlorinated forms like this compound are eliminated much more slowly. nih.gov
Biomagnification Across Trophic Levels
Biomagnification is the process where the concentration of a contaminant increases as it moves up through the food web. cimi.orgepa.gov Predators consume prey containing the chemical, which then accumulates in the predator's tissues at a higher concentration, a process also known as trophic magnification. hawaii.govepa.gov
The transfer of this compound through the food web is a critical aspect of its environmental risk. As a persistent and bioaccumulative substance, it is readily passed from prey to predator. epa.gov Studies have identified the co-eluting 1,2,3,4,6,7-/1,2,3,5,6,7-hexachloronaphthalene (H6CN) congeners as dominant in the tissue of black cormorants, a top predator in aquatic ecosystems. nih.gov This indicates that these specific congeners are effectively transferred and magnified up the food chain. nih.gov
Research in the Baltic Sea showed a general decrease in total PCN concentrations from lower trophic levels (amphipods) to higher ones (fourhorned sculpins). nih.gov However, this study also noted that specific congeners, particularly those with 2,3,6,7-chlorine substitution patterns, did biomagnify significantly. nih.gov The structure of the congener plays a key role in its biomagnification potential.
The Biomagnification Factor (BMF) quantifies the increase in a chemical's concentration from prey to predator. A BMF greater than 1 indicates that the chemical is biomagnifying. sfu.ca
Table 2: Observed Biomagnification Factors (BMFs) for Polychlorinated Naphthalenes (PCNs) This table presents BMFs for specific PCN congeners or groups, including the group containing this compound, in various food webs.
| Congener(s) | Food Web/Species | Biomagnification Factor (BMF) | Finding | Source |
|---|---|---|---|---|
| PCN No. 66/67 (1,2,3,4,6,7-/1,2,3,5,6,7-H6CN) | Black Cormorant Food Web | Among the highest observed | Significant biomagnification | nih.gov |
Environmental Transport Processes
The transport of this compound in the environment is a complex process governed by its tendency to partition between solid, liquid, and gaseous phases.
The mobility of this compound in terrestrial and aquatic environments is significantly limited by its strong affinity for organic matter in soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value indicates a strong tendency for a chemical to bind to soil and sediment, thereby reducing its availability for transport in water.
For hexachloronaphthalene, an estimated Koc of 3.7 x 10^4 suggests that it is expected to have no mobility in soil. nih.gov This strong sorption is primarily due to its hydrophobic nature. The sorption of hydrophobic organic chemicals like hexachloronaphthalenes is dominated by partitioning into the soil organic matter (SOM). korea.ac.krfrontiersin.org The amount and nature of the organic carbon in soil are primary factors controlling the sorption capacity. frontiersin.orgresearchgate.net Consequently, at contaminated sites, this compound is likely to be retained in the soil and sediment, especially in areas with high organic carbon content. nih.gov This retention can lead to its long-term persistence in these environmental sinks.
Table 1: Estimated Soil Sorption Coefficient (Koc) for Hexachloronaphthalene
| Chemical | Estimated Koc (L/kg) | Mobility Classification |
| Hexachloronaphthalene | 3.7 x 10^4 | Immobile |
Source: PubChem nih.gov
Despite its low volatility, this compound has the potential for long-range atmospheric transport. nih.gov With an estimated vapor pressure of 3.3 x 10^-6 mm Hg at 25°C, it can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov This dual-phase existence is a critical factor in its atmospheric transport.
Vapor-phase hexachloronaphthalene is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of 86 days. nih.gov Particulate-phase hexachloronaphthalene is less susceptible to degradation and can be transported over long distances by wind currents. noaa.govnilu.com Removal from the atmosphere occurs through wet and dry deposition, leading to the contamination of remote ecosystems far from original sources. nih.govnih.gov The deposition of such persistent organic pollutants plays a crucial role in their global biogeochemical cycling. nih.govcopernicus.org
Biotransformation and Elimination Dynamics
Once in the environment and taken up by organisms, this compound is subject to metabolic processes that determine its persistence and potential for bioaccumulation.
The biological half-life of a substance is the time it takes for the amount of that substance in a living organism to be reduced by half. nih.govdrugs.com Studies on hexachloronaphthalenes have revealed long biological half-lives, indicating slow elimination and a high potential for accumulation.
In a study involving female Sprague-Dawley rats given a mixture of hexachloronaphthalenes including the 1,2,3,5,6,7-isomer, the half-lives were determined to be 41 days in adipose tissue and 26 days in the liver. nih.gov In humans exposed to PCN-contaminated rice oil, the calculated half-life for the sum of 1,2,3,4,6,7- and 1,2,3,5,6,7-hexachloronaphthalenes in blood was significantly longer, estimated to be between 1.5 and 2.4 years. nih.gov The longer half-life in humans highlights the potential for long-term body burden following exposure.
Table 2: Biological Half-Life of Hexachloronaphthalenes
| Organism | Tissue/Matrix | Half-Life |
| Rat (Sprague-Dawley) | Adipose Tissue | 41 days |
| Rat (Sprague-Dawley) | Liver | 26 days |
| Human | Blood | 1.5 - 2.4 years |
Source: PubChem nih.gov
The elimination of this compound from the body is a slow process. Studies with radiolabeled hexachloronaphthalene in rats have shown that the primary route of excretion is via the feces. nih.gov After 120 hours following a single oral dose, approximately 51% of the administered dose was excreted in the feces, while urinary excretion was minimal. nih.gov This suggests that biliary excretion is a significant pathway for the elimination of this compound or its metabolites.
The biotransformation of hexachloronaphthalenes is expected to follow pathways similar to other chlorinated aromatic hydrocarbons. nih.govnih.gov These processes generally involve Phase I reactions, such as oxidation catalyzed by cytochrome P450 enzymes, to introduce a more polar functional group, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion. nih.govepa.gov For other chlorinated compounds like hexachlorobenzene, metabolites such as pentachlorophenol (B1679276) and pentachlorobenzenethiol have been identified in human urine. nih.gov While specific metabolites for this compound have not been detailed in the available literature, the high retention in adipose tissue and liver suggests that it is not readily metabolized. nih.gov The persistence of the parent compound is a key feature of its toxicokinetics.
Toxicological Mechanisms and Effects of 1,2,3,5,6,7 Hexachloronaphthalene
Molecular and Cellular Mechanisms of Toxicity
The toxic effects of 1,2,3,5,6,7-hexachloronaphthalene are initiated at the molecular level, primarily through its interaction with cellular receptors and enzyme systems. These interactions trigger a cascade of events that can disrupt normal cellular function and lead to toxicity.
Aryl Hydrocarbon Receptor (AhR) Mediated Responses
A significant portion of the toxicity of this compound is mediated through the aryl hydrocarbon receptor (AhR), a protein found in the cytoplasm of cells. nih.gov This mechanism is shared with other halogenated aromatic hydrocarbons like dioxins. nih.gov Binding of the compound to the AhR leads to the activation of the receptor. The activated AhR complex then translocates to the nucleus, where it influences the expression of various genes, leading to a range of biochemical and toxic responses. nih.gov
Cytochrome P450 (CYP) Enzyme Induction
A key consequence of AhR activation is the induction of cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins. nih.govevotec.com
Studies have demonstrated that this compound is a potent inducer of specific CYP enzymes, particularly CYP1A1 and CYP1A2. nih.govepa.gov Research in female Harlan Sprague-Dawley rats showed significant increases in the activity of both CYP1A1 and CYP1A2 following exposure to this compound. nih.gov The induction of these enzymes is a sensitive biomarker for exposure to this and similar compounds. nih.govnih.gov
Table 1: Relative Potency of this compound (PCN 67) for CYP1A Induction Compared to TCDD
| Endpoint | Relative Potency (REP) | Reference |
|---|---|---|
| CYP1A1 Induction | 0.00036 | epa.gov |
| CYP1A2 Induction | Not specified | nih.gov |
| Thymic Atrophy | 0.00029-0.00067 | nih.gov |
Data from studies in female Harlan Sprague-Dawley rats.
The induction of CYP1A1 and CYP1A2 results in increased enzymatic activities, such as ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH). nih.gov These activities are often used as functional measures of CYP1A1 and CYP1A2 induction. Several studies have shown that hexachloronaphthalenes, including the 1,2,3,5,6,7- congener, are potent inducers of EROD and AHH activity in various experimental systems. nih.gov
Oxidative Stress Induction
Exposure to this compound can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. nih.govnih.gov
One of the key indicators of oxidative stress is lipid peroxidation, the process where free radicals attack lipids, leading to cellular damage. Studies have shown a dose-dependent increase in lipid peroxidation in the liver of rats exposed to hexachloronaphthalene, suggesting that this compound generates oxidative stress in this organ. nih.gov In vitro studies using neuronal cells have also demonstrated that this compound can induce lipid peroxidation. nih.gov
Table 2: Effect of this compound (PCN67) on Lipid Peroxidation in Differentiated PC12 Cells
| Treatment | Effect on Lipid Peroxidation | Reference |
|---|---|---|
| 0.1 µg/ml PCN67 | Increased lipid peroxidation | nih.gov |
Results from an in vitro study on neuronal cells.
Alterations in Antioxidant Enzyme Activities (e.g., Catalase, Glutathione (B108866) Peroxidase, Superoxide (B77818) Dismutase)
Exposure to this compound (PCN67) has been demonstrated to impair the cellular antioxidant defense system. In vitro studies using differentiated PC12 cells, a model for neurosecretion, have revealed that PCN67 leads to a significant reduction in the expression of key antioxidant enzymes. researchgate.net This includes catalase, glutathione peroxidase, and copper/zinc superoxide dismutase. researchgate.netnih.gov The diminished capacity of these enzymes compromises the cell's ability to neutralize reactive oxygen species (ROS), potentially leading to oxidative stress and contributing to cellular damage. This impairment of antioxidant protection is a crucial mechanism underlying the neurotoxicity of PCN67. researchgate.netnih.gov
Table 1: Effect of this compound (PCN67) on Antioxidant Enzyme Expression
| Enzyme | Effect of PCN67 Exposure | Reference |
|---|---|---|
| Catalase | Significantly lower expression | researchgate.net |
| Glutathione Peroxidase | Significantly lower expression | researchgate.net |
| Copper/Zinc Superoxide Dismutase | Significantly lower expression | researchgate.net |
Mitochondrial Dysfunction and Neurotoxicity
Mitochondria are primary intracellular targets for this compound (PCN67) in neuronal cells, with exposure leading to mitochondrial-dependent neurotoxicity. nih.govnih.govresearchgate.net Studies have shown that PCN67 can induce necrotic death in neuronal cells in a dose- and time-dependent manner. nih.govresearchgate.net The underlying mechanism of this neurotoxicity involves the accumulation of mitochondrial calcium, which can be partially mitigated by blocking the mitochondrial calcium uniporter. nih.gov This blockage also helps to rescue cell viability, reduce the loss of mitochondrial membrane potential, and decrease the overproduction of reactive oxygen species (ROS), all of which are consequences of PCN67 exposure. nih.govresearchgate.net Furthermore, increased lipid peroxidation, a marker of oxidative stress, has been observed as a result of PCN67-induced mitochondrial dysfunction. nih.govresearchgate.net
Impairment of Dopamine (B1211576) Pathway
Research has established that this compound (PCN67) impairs the dopamine pathway. researchgate.netnih.gov In vitro experiments with differentiated PC12 cells have shown that exposure to PCN67 results in diminished dopamine content and release. researchgate.netnih.gov This disruption of dopaminergic transmission suggests a potential mechanism by which this compound can lead to a dopamine deficiency. researchgate.netnih.gov Such a deficiency could contribute to neuronal death and may be linked to some of the nonspecific symptoms observed in individuals exposed to polychlorinated naphthalenes (PCNs), such as anorexia, as dopamine plays a role in regulating food intake. researchgate.netnih.govresearchgate.net
Alteration of Tyrosine Hydroxylase Expression
The impairment of the dopamine pathway by this compound (PCN67) is further evidenced by its effect on tyrosine hydroxylase. researchgate.netnih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. wikipedia.org Studies have demonstrated that exposure to PCN67 affects the expression of tyrosine hydroxylase. researchgate.netnih.gov This alteration in the expression of such a critical enzyme in dopamine synthesis contributes to the observed decrease in dopamine levels. researchgate.netnih.gov
Effects on Vesicular Monoamine Transporter 1 (VMAT1) Expression
In addition to its effects on dopamine synthesis, this compound (PCN67) also impacts the storage and transport of dopamine. Research has shown that PCN67 lowers the expression of Vesicular Monoamine Transporter 1 (VMAT1). researchgate.netnih.gov VMAT1 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. nih.gov A reduction in VMAT1 expression would therefore hinder the vesicular storage of dopamine, further contributing to the disruption of dopaminergic neurotransmission. researchgate.netnih.gov
Table 2: Neurotoxic Effects of this compound (PCN67) on the Dopamine Pathway
| Target | Effect of PCN67 Exposure | Reference |
|---|---|---|
| Dopamine Content and Release | Diminished | researchgate.net |
| Tyrosine Hydroxylase Expression | Altered | researchgate.net |
| Vesicular Monoamine Transporter 1 (VMAT1) Expression | Lowered | researchgate.net |
Impact on GABAergic and Glutamatergic Systems
While direct studies on the effect of this compound on the GABAergic and glutamatergic systems are limited, research on polychlorinated naphthalenes (PCNs) in general suggests a potential for interaction. nih.govresearchgate.net The behavioral changes observed in animals following PCN administration are thought to be mediated, at least in part, through the GABAergic and/or glutamatergic systems. nih.govresearchgate.net These systems are crucial for inhibitory and excitatory neurotransmission in the central nervous system, respectively. nih.gov
Systemic and Organ-Specific Toxicities
This compound (PCN67) is considered one of the most toxic congeners of hexachloronaphthalenes and is known to cause a range of systemic and organ-specific toxicities. researchgate.netnih.govnih.govresearchgate.netnih.gov It has been identified as a significant contributor to human health risks due to its hepatotoxicity and its ability to disrupt the reproductive, endocrine, and hematological systems. researchgate.netnih.govresearchgate.net
Studies in female Wistar rats have demonstrated that subchronic oral exposure to a mixture of hexachloronaphthalenes, with PCN67 as a component, leads to hepatotoxicity, characterized by hepatomegaly and hepatic steatosis. nih.gov Additionally, hematological disturbances and disruption of heme biosynthesis have been observed. nih.gov A significant and sensitive effect noted was the strong induction of hepatic CYP1A1 activity. nih.gov
Furthermore, research comparing the toxicity of PCN67 to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in female Harlan Sprague-Dawley rats revealed histopathologic changes in the liver and thymus of animals treated with PCN67. nih.gov This study also noted thymic atrophy as a toxic outcome. nih.gov
In the context of developmental toxicity, this compound has been shown to be fetotoxic in Wistar rats, causing delays in ossification. researchgate.net It is also considered embryotoxic. researchgate.net
Table 3: Summary of Systemic and Organ-Specific Toxicities of this compound
| System/Organ | Observed Toxic Effect | Reference |
|---|---|---|
| Liver | Hepatotoxicity (hepatomegaly, hepatic steatosis), induction of CYP1A1 | nih.govnih.gov |
| Hematological System | Hematological disturbances | nih.gov |
| Thymus | Thymic atrophy | nih.govnih.gov |
| Reproductive System | Fetotoxicity (delay in ossification), embryotoxicity | researchgate.net |
| Endocrine System | Disturbances | researchgate.net |
Hepatic Pathology and Functional Impairment
This compound (PCN 67) is recognized as a significant hepatotoxic agent among the polychlorinated naphthalenes (PCNs). researchgate.net Studies in animal models have demonstrated its potential to induce notable liver pathology and functional impairment. Histopathological changes have been observed in the livers of rats exposed to PCN 67. nih.gov Subchronic exposure to this compound can lead to hepatomegaly, characterized by an enlargement of the liver, as well as mixed micro- and macrovesicular steatosis. researchgate.net
A key mechanism underlying the hepatotoxicity of this compound is its potent induction of cytochrome P450 enzymes, particularly CYP1A1, in the liver. nih.govnih.gov This induction is a response believed to be mediated through the cytosolic Aryl hydrocarbon (Ah) receptor, a pathway common to many dioxin-like compounds. nih.gov The induction of CYP1A1 is a sensitive marker of exposure to PCN 67. nih.gov Furthermore, significant increases in CYP1A1 and CYP1A2 associated enzyme activity have been observed in animals exposed to this compound. nih.gov
Renal Degeneration
The toxicological data concerning direct renal degeneration caused by this compound is an area of ongoing research. However, some studies have suggested potential adverse effects on the kidneys. In a study involving female Harlan Sprague-Dawley rats, those treated with a high dose of this compound exhibited a 13% lower mean absolute weight of the right kidney compared to control groups. nih.gov
While direct evidence of renal degeneration for this specific congener is limited, studies on other related polychlorinated naphthalenes provide some insight. For instance, research on 1,3,5,8-tetrachloronaphthalene (B15350797) administered to pregnant Wistar rats resulted in a significantly higher number of fetuses with enlargement of the renal pelvis. nih.gov This finding in a related compound suggests that the renal system may be a target for PCN toxicity. Further investigation is needed to fully elucidate the specific nephrotoxic potential of this compound.
Thymic Atrophy and Immunotoxicity
This compound has been shown to exert immunotoxic effects, with the thymus being a primary target organ. Exposure to this compound has been linked to thymic atrophy in animal studies. In research conducted on female Harlan Sprague-Dawley rats, histopathological changes were observed in the thymus of animals treated with this compound. nih.gov
The immunotoxicity of this compound is further highlighted by its comparison to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known potent immunotoxicant. Studies have been conducted to assess the relative potency of this compound in inducing thymic atrophy compared to TCDD. Dose-response modeling of thymic atrophy has provided estimated relative potencies, indicating that while it is less potent than TCDD, it does produce similar toxicological effects. nih.gov The observed thymic atrophy suggests that this compound can interfere with the normal function of the immune system.
Reproductive and Developmental Impairment
Effects on Spermatogenesis
While direct studies on the effects of this compound on spermatogenesis are not extensively detailed in the available research, studies on a closely related isomer, 1,2,3,4,6,7-hexachlorinated naphthalene (B1677914), provide significant insights. Gestational administration of 1,2,3,4,6,7-hexachlorinated naphthalene to pregnant rats was found to accelerate the onset of spermatogenesis in their male offspring. nih.govnih.gov
In the male offspring of rats treated with this isomer, several key indicators of sexual maturation were observed at an earlier age compared to the control group. These included an increase in homogenization-resistant testicular spermatids and a higher percentage of postmeiotic tubules at earlier postnatal days. nih.gov For instance, the number of homogenization-resistant testicular spermatids was approximately 160% of the control value on postnatal day 48, and the percentage of postmeiotic tubules was about 190% of the control value on postnatal day 31. nih.gov While the sperm count in the cauda epididymidis did not show a change at the age of sexual maturity (postnatal day 89), it was significantly increased to about 180% of the control value on postnatal day 62. nih.gov These findings suggest a potential for hexachloronaphthalene isomers to disrupt the normal timing of male reproductive development.
Table 1: Effects of Gestational Exposure to 1,2,3,4,6,7-Hexachlorinated Naphthalene on Spermatogenesis in Male Rat Offspring
| Parameter | Postnatal Day | Observation in Exposed Group (as % of Control) |
| Postmeiotic Tubules | 31 | ~190% |
| Homogenization-Resistant Testicular Spermatids | 48 | ~160% |
| Sperm Count in Cauda Epididymidis | 62 | ~180% |
Fetotoxicity and Teratogenic Outcomes
Prenatal exposure to this compound has been demonstrated to result in both fetotoxic and embryotoxic effects. researchgate.net Studies in Wistar rats have shown that this compound can impair the intrauterine development of embryos and fetuses. researchgate.netnih.gov Regardless of the administered dose, embryotoxic effects were generated. nih.gov Furthermore, dose-dependent fetotoxic effects were associated with exposure to this compound. nih.gov
While both this compound and another congener, 1,3,5,8-tetrachloronaphthalene, have shown fetotoxic effects such as delayed ossification, embryotoxic effects were characteristic only of this compound. researchgate.net This indicates a higher level of developmental toxicity for this specific hexachlorinated congener. The ability of this compound to cross the placenta and potentially harm the developing fetus is a significant toxicological concern. researchgate.net
Endocrine Disrupting Activities
This compound is recognized for its endocrine-disrupting activities, which can interfere with the normal functioning of the hormonal system. researchgate.netnih.gov Research has indicated that this compound exhibits antiestrogenic properties. In yeast estrogen reporter bioassays, this compound demonstrated an inhibitory effect on estrogenic activity. researchgate.net
Studies in female rats have further elucidated the endocrine-disrupting effects of this compound. Subchronic administration of this compound was found to significantly lengthen the estrous cycle by almost 50% and increase the number of irregular cycles. nih.gov Additionally, impacts on thyroid hormone levels have been observed, with increased thyroid-stimulating hormone (TSH) and decreased free thyroxine (fT4) serum levels noted after exposure. nih.gov These effects on the female reproductive cycle and thyroid function highlight the potential for this compound to cause widespread endocrine disruption. nih.gov The mechanisms behind these effects are thought to be similar to those of other dioxin-like compounds. nih.gov
Table 2: Summary of Endocrine Disrupting Effects of this compound in Female Rats
| Endocrine Parameter | Observed Effect |
| Estrous Cycle | Significant lengthening (almost 50%) and increased irregularity |
| Thyroid-Stimulating Hormone (TSH) | Increased serum levels |
| Free Thyroxine (fT4) | Decreased serum levels |
| Estrogenic Activity | Antiestrogenic response observed in vitro |
Estrogenic and Antiestrogenic Properties
This compound exhibits both weak estrogenic and more potent antiestrogenic properties. In vitro studies using yeast estrogen reporter bioassays (YES) have demonstrated that PCN 67 can induce a partial estrogenic activity, characterized by a hormetic-type dose-response curve. nih.gov
However, its antiestrogenic activity is more pronounced. PCN 67 has been shown to inhibit the activity of 17β-estradiol. The most significant inhibition, reaching up to 17.4%, was observed at low concentration ranges of PCN 67 (5 pM - 0.5 nM) when tested in the presence of 1.5 nM 17β-estradiol. nih.gov
Androgenic and Antiandrogenic Properties
Studies on the androgenic and antiandrogenic properties of this compound have revealed potent antiandrogenic effects. In yeast androgen reporter bioassays (YAS), PCN 67 demonstrated strong antiandrogenic activity. nih.gov Its potency in inhibiting the effects of testosterone (B1683101) was found to be approximately twice that of flutamide, a known reference antiandrogen. nih.gov
In vivo studies in immature, castrated male Wistar rats further corroborate these findings. nih.gov Exposure to a mixture of hexachloronaphthalene congeners, with PCN 67 as the dominant component, resulted in a significant decrease in the weight of androgen-dependent tissues, specifically the ventral prostate and seminal vesicles. nih.gov This anti-androgenic action is suggested to occur via the inhibition of 5α-reductase, an enzyme crucial for the conversion of testosterone to the more potent dihydrotestosterone. nih.gov
| Compound | Assay | Endpoint | Finding | Reference |
|---|---|---|---|---|
| PCN 67 | Yeast Androgen Reporter Bioassay (YAS) | IC50 in the presence of 100 nM 17β-testosterone | 3.14 μM (Approximately twice the potency of Flutamide, IC50 = 6.14 μM) | nih.gov |
| HxCN Mixture (dominant PCN 67) | In vivo (Male Wistar Rats) | Accessory Sex Tissue Weight | Significantly decreased weight of ventral prostate and seminal vesicle | nih.gov |
Disruption of Sex Steroid Hormone Signaling
The antiestrogenic and potent antiandrogenic activities of this compound indicate its capacity to disrupt sex steroid hormone signaling. nih.gov Endocrine-disrupting chemicals can interfere with the normal functioning of the endocrine system, leading to altered hormone signaling and bodily functions. yale.edu Such disruptions can occur through various mechanisms, including competition with endogenous hormones for receptor binding sites. yale.edu
Hematological Disorders
Research indicates that this compound can be a significant disturbing factor in hemostasis, affecting both coagulation and fibrinolysis. nih.gov A pilot study in female Wistar rats exposed to a hexachloronaphthalene mixture dominated by PCN 67 revealed several hematological and coagulation-related abnormalities. nih.gov
Key findings from this research include:
Coagulation and Fibrinolysis: Exposure significantly affected the processes of clot formation and lysis and led to a decrease in fibrinogen concentration. nih.gov An increased activated partial thromboplastin (B12709170) time (APTT) was also noted. nih.gov
Platelets: A decreased platelet count was observed, accompanied by an increase in mean platelet volume. nih.gov
Erythrocytes: PCN 67 was found to have adverse effects on the stability of red blood cell membranes, resulting in a statistically significant increase in hemolysis. nih.gov
While not specific to the hexachloro- congener, exposure to the parent compound, naphthalene, is known to cause hemolytic anemia in humans, characterized by lowered hemoglobin and erythrocyte values, and the presence of Heinz bodies. epa.gov
Neurological and Behavioral Manifestations (e.g., Anorexia, Weight Loss)
This compound is recognized as one of the most toxic PCN congeners and has been shown to induce neurotoxicity. nih.gov In vitro studies using neuronal cell models have demonstrated that PCN 67 can cause neuronal death, disrupt the sprouting of neurons, and interfere with the formation of neurites. nih.gov The underlying mechanism for this neurotoxicity appears to be dependent on mitochondria and involves the enhanced production of reactive oxygen species. nih.gov
In addition to direct neurotoxic effects, exposure to PCN 67 is associated with systemic effects such as weight loss. nih.gov In repeated-dose toxicity studies, female rats receiving higher concentrations of PCN 67 failed to gain weight. epa.gov This effect is consistent with the broader toxicological profile of dioxin-like compounds, which includes wasting syndrome. nih.gov
Comparative Toxicological Assessment
Structure-Activity Relationships and Isomer-Specific Potency
The toxicity of polychlorinated naphthalenes is highly dependent on the number and position of chlorine atoms on the naphthalene ring. nih.gov The most potent congeners, often referred to as "dioxin-like," typically have chlorine atoms in the lateral (2, 3, 6, and 7) positions. nih.gov
Hexachloronaphthalenes are considered among the most toxic of the 75 possible PCN congeners. nih.gov Specifically, this compound (PCN 67), along with isomers like 1,2,3,4,6,7-Hexachloronaphthalene (B52931) (PCN 66), exhibit significant dioxin-like toxicity. nih.govnih.gov Their toxic effects include the induction of xenobiotic-metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2), as well as causing thymic atrophy. epa.govnih.gov
The potency of these isomers is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) using a relative potency (REP) or toxic equivalency factor (TEF) approach. nih.gov Studies in female rats have established that while PCN 66 and PCN 67 induce similar toxic effects to TCDD, their potency is significantly lower. nih.gov
| Compound | Toxicological Endpoint | Estimated Relative Potency (REP) Range | Reference |
|---|---|---|---|
| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | CYP1A1 Induction, CYP1A2 Induction, Thymic Atrophy | 0.0015 - 0.0072 | nih.gov |
| This compound (PCN 67) | CYP1A1 Induction, CYP1A2 Induction, Thymic Atrophy | 0.00029 - 0.00067 | nih.gov |
The data clearly indicates that PCN 66 is more potent than PCN 67 in inducing these specific dioxin-like effects. epa.govnih.gov For instance, the REP for PCN 66 for increasing CYP1A1 activity was calculated to be 0.00151, whereas for PCN 67 it was 0.00036. epa.gov These findings underscore the critical role that the specific chlorine substitution pattern plays in determining the toxicological potency of PCN congeners. nih.gov
Comparison with Other Polychlorinated Naphthalene Congeners
The toxicological profile of this compound (PCN 67) is often understood in the context of its chemical relatives, the polychlorinated naphthalenes (PCNs). The toxicity of PCN congeners is highly dependent on the number and position of chlorine atoms on the naphthalene rings. Generally, hexachloronaphthalenes are considered among the most toxic of the 75 possible PCN congeners. nih.govresearchgate.net
A direct comparison is frequently made with its isomer, 1,2,3,4,6,7-hexachloronaphthalene (PCN 66). Both PCN 66 and PCN 67 have been detected in human tissues, including adipose tissue, liver, and breast milk, and are considered characteristic of combustion byproducts. nih.govnih.gov Studies in female Sprague-Dawley rats have shown that both PCN 66 and PCN 67 produce toxic effects similar to those of dioxins, such as the induction of cytochrome P450 enzymes (CYP1A1 and CYP1A2) and thymic atrophy. nih.gov However, PCN 66 generally exhibits a higher toxic potency than PCN 67. nih.gov For instance, in one study, the relative potency for inducing CYP1A1 activity was higher for PCN 66 than for PCN 67. nih.gov Histopathological changes in the liver were also observed at lower doses for PCN 66 compared to PCN 67. nih.gov
The structural configuration of chlorine atoms plays a crucial role in the toxic potency of PCN congeners. Congeners with chlorine atoms in the lateral positions (2, 3, 6, and 7) tend to have a more planar structure, which is associated with greater dioxin-like toxicity due to a higher affinity for the aryl hydrocarbon (Ah) receptor. nih.gov Both PCN 66 and PCN 67 possess this lateral chlorine substitution pattern, contributing to their notable toxicity within the PCN class. nih.gov While both are significant in terms of biological effects, research indicates that PCN 66 is a more potent inducer of dioxin-like toxic effects than PCN 67. nih.gov
Relative Potency and Toxic Equivalency Factors (TEF) Compared to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
To assess the risk posed by dioxin-like compounds such as this compound, their toxic potency is often compared to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This comparison is expressed through Relative Potency (REP) values, which are used to derive Toxic Equivalency Factors (TEFs). The TEF approach assumes that the toxic effects of these compounds are additive and mediated through the aryl hydrocarbon (Ah) receptor. nih.gov
Studies have been conducted to determine the REP of PCN 67 relative to TCDD, which is the benchmark compound with a TEF of 1.0. These studies typically measure endpoints such as the induction of cytochrome P450 enzymes (CYP1A1 and CYP1A2) and organ toxicity, like thymic atrophy. nih.gov Research on female Harlan Sprague-Dawley rats demonstrated that PCN 67 induces biochemical and histopathological changes similar to those caused by TCDD, including significant increases in CYP1A1 and CYP1A2 enzyme activity and thymic atrophy. nih.gov
Below is a data table summarizing the relative potency of PCN 67 compared to TCDD based on various toxicological endpoints.
| Toxicological Endpoint | Relative Potency (REP) of this compound (PCN 67) | Reference Compound |
|---|---|---|
| CYP1A1 Induction | 0.00029 - 0.00036 | 2,3,7,8-TCDD |
| CYP1A2 Induction | 0.00067 | 2,3,7,8-TCDD |
| Thymic Atrophy | 0.00033 | 2,3,7,8-TCDD |
| Compound | Observed Toxic Effects | Notes |
|---|---|---|
| This compound (PCN 67) | Induction of CYP1A1/CYP1A2, Thymic Atrophy, Hepatotoxicity, Neurotoxicity (mitochondrial-dependent) | Considered one of the more toxic PCN congeners. nih.govresearchgate.net |
| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | Induction of CYP1A1/CYP1A2, Thymic Atrophy, Hepatotoxicity | Generally exhibits higher toxic potency than PCN 67. nih.gov |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Induction of CYP1A1/CYP1A2, Thymic Atrophy, Hepatotoxicity, Wasting Syndrome, Carcinogenicity | Reference compound for TEF, most potent dioxin-like compound. |
Risk Assessment and Environmental Management Strategies
Regulatory Status and International Conventions
The regulation of 1,2,3,5,6,7-hexachloronaphthalene is primarily managed through its inclusion within the broader category of polychlorinated naphthalenes. This group of compounds has been subject to international scrutiny due to its environmental persistence and potential for adverse health effects.
Classification as a Persistent Organic Pollutant (POP)
Polychlorinated naphthalenes (PCNs) are classified as Persistent Organic Pollutants (POPs). nih.gov POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. nih.gov This resistance to breakdown allows them to remain in the environment for extended periods, leading to their widespread distribution.
Inclusion in the Stockholm Convention
In recognition of their POP characteristics, polychlorinated naphthalenes, including dichlorinated, trichlorinated, tetrachlorinated, pentachlorinated, hexachlorinated, heptachlorinated, and octachlorinated naphthalenes, were added to the Stockholm Convention on Persistent Organic Pollutants in May 2015. nih.gov Specifically, they are listed in Annex A for elimination and Annex C, which addresses unintentional production. nih.gov The convention aims to protect human health and the environment from these persistent and bioaccumulative chemicals. nih.gov
National and Regional Chemical Inventory Listings and Regulations
On a national and regional level, specific isomers of hexachloronaphthalene are subject to various reporting and regulatory requirements. For instance, this compound, identified by the CAS number 103426-97-7, was included in the inventory of chemical agents potentially present at the World Trade Center site following the events of September 11, 2001. nih.gov Some corporations, such as Seiko Epson, also list polychlorinated naphthalenes, including the specific CAS number for this isomer, on their lists of substances banned from their products. nih.gov
The European Chemicals Agency (ECHA) manages the primary database for chemical substances within the European Union. z2data.com Companies are required to submit registration dossiers for chemicals, and substances of very high concern (SVHC) are placed on a Candidate List, which can lead to their eventual phase-out. z2data.com
Human Exposure Assessment
Understanding the routes of human exposure to this compound is crucial for assessing potential health risks. As with other persistent organic pollutants, exposure can occur through various environmental and dietary pathways.
Dietary Intake as a Primary Exposure Route
Dietary intake is considered a significant pathway for human exposure to polychlorinated naphthalenes. These lipophilic compounds can bioaccumulate in the fatty tissues of animals and move up the food chain. nih.gov Consequently, consumption of contaminated food products is a primary route of exposure for the general population.
Research has identified the presence of hexachloronaphthalene isomers in various food items. A study by the UK's Food Standards Agency noted that the main dioxin-like PCN congeners found in fish were PCN 66 (1,2,3,4,6,7-hexachloronaphthalene) and PCN 67 (this compound), which together contributed to around 70% of the total toxic equivalents (TEQs) in fish samples. food.gov.uk These two isomers were also detected in meat, offal, and dairy products. food.gov.uk The presence of these compounds in animal products highlights the role of the food chain in human exposure.
Non-Occupational Exposure Pathways
Beyond direct dietary intake, other non-occupational exposure pathways exist. The persistence of these compounds allows them to be found in various environmental media, leading to potential low-level exposure.
Ecological and Human Health Risk Characterization
This compound (PCN 67) is a specific congener of polychlorinated naphthalenes (PCNs), which are persistent organic pollutants. The risk characterization for this compound involves understanding its potential to cause harm to both ecological systems and human health.
Studies on PCNs indicate that their toxicity is related to the degree and position of chlorine substitution on the naphthalene (B1677914) ring. nih.gov For hexachloronaphthalenes, the toxic potency can vary between different isomers. nih.gov For instance, one study suggested an approximate ranking order of potency for hexachloronaphthalene isomers as 1,2,3,6,7,8 > 1,2,3,4,6,7 > 1,2,3,5,6,7 > 1,2,3,5,6,8, indicating that the presence of meta-substituted chlorines may decrease potency. nih.gov
In a comparative toxicity study, this compound (PCN 67) was evaluated against 1,2,3,4,6,7-hexachloronaphthalene (B52931) (PCN 66) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a well-known toxic compound. nih.gov This research in female Sprague-Dawley rats showed that both PCN 66 and PCN 67 induced biochemical and histopathological changes in the liver and thymus similar to those caused by TCDD. nih.gov Specifically, significant increases in the activity of enzymes CYP1A1 and CYP1A2 were observed in animals exposed to all three compounds. nih.gov
The persistence of these compounds is also a key factor in their risk profile. In human blood samples from individuals exposed to PCN-contaminated rice oil, the half-lives of 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalenes were calculated to be between 1.5 and 2.4 years. nih.gov In animal studies, the half-lives of this compound and 1,2,3,4,6,7-hexachloronaphthalene were found to be 41 days in adipose tissue and 26 days in the liver of rats. nih.gov
Table 1: Relative Potency and Half-Life of Hexachloronaphthalene Isomers
| Isomer | Relative Potency (REP) Range vs. TCDD | Half-Life in Human Blood (years) | Half-Life in Rat Adipose Tissue (days) | Half-Life in Rat Liver (days) |
|---|---|---|---|---|
| This compound (PCN 67) | 0.00029 - 0.00067 nih.gov | 1.5 - 2.4 nih.gov | 41 nih.gov | 26 nih.gov |
Remediation and Treatment Approaches for Contaminated Sites
The remediation of sites contaminated with persistent organic pollutants like this compound presents significant challenges. A variety of in-situ and ex-situ technologies are available for managing such contaminated sites. nih.govjrte.org The selection of an appropriate remediation strategy is critical and depends on site-specific conditions and the nature of the contaminant. nih.gov
In-situ remediation techniques treat the contamination in place without excavation. jrte.org These can include:
Solidification and Stabilization: This method involves adding substances to the contaminated soil or waste to bind the pollutants, preventing them from leaching into groundwater or spreading. jrte.org
Bioremediation: This approach utilizes microorganisms to break down toxic contaminants into less harmful substances. nih.gov While research has focused on the bioremediation of other chlorinated compounds like hexachlorocyclohexane (B11772) (HCH), the principles could be applicable to PCNs. nih.gov
Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. routledge.com Rhizofiltration, a type of phytoremediation, uses plant roots to absorb pollutants from contaminated water. jrte.org
Ex-situ remediation involves the removal of the contaminated material for treatment elsewhere. jrte.org Common methods include:
Excavation and Landfilling: This "dig-and-dump" method involves removing the contaminated soil and transporting it to a designated landfill. jrte.org
Incineration: This high-temperature thermal process can destroy organic contaminants. routledge.com
Thermal Desorption: Heat is used to vaporize contaminants from the soil, which are then collected and treated. jrte.org
The effectiveness of any remediation approach is influenced by the properties of the soil and the contaminant. For instance, the ability of pollutants to bind to soil particles can affect their availability for microbial degradation. nih.gov A thorough assessment of the site's remediation potential is necessary to determine the most effective strategy and to set realistic cleanup objectives and timeframes. itrcweb.org
Table 2: Overview of Remediation Technologies for Persistent Organic Pollutants
| Technology | Type | Description |
|---|---|---|
| Solidification/Stabilization | In-situ | Binds pollutants to prevent their spread. jrte.org |
| Bioremediation | In-situ | Uses microorganisms to degrade contaminants. nih.gov |
| Phytoremediation | In-situ | Employs plants to remove or contain pollutants. routledge.com |
| Excavation and Landfilling | Ex-situ | Removes contaminated soil to a designated disposal site. jrte.org |
| Incineration | Ex-situ | High-temperature destruction of organic contaminants. routledge.com |
Development and Evaluation of Safer Chemical Alternatives
The development and evaluation of safer chemical alternatives are guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. toxicology.org The primary goal is to replace a chemical of concern, such as this compound, with a less hazardous option that performs the same function without causing unintended negative consequences. toxicology.org
The process of identifying safer alternatives involves a comprehensive assessment framework. A key concept is to focus on the chemical's functionality—the specific job it performs in a product or process. toxicology.org Alternatives are then sought that can fulfill this function while posing a lower risk to human health and the environment.
The evaluation of potential alternatives includes:
Hazard Assessment: This involves a thorough characterization of the inherent hazards of the alternative chemical, including its potential for toxicity to humans and ecosystems. toxicology.org
Exposure Assessment: This evaluates the potential for human and environmental exposure to the alternative chemical throughout its life cycle. toxicology.org
Life Cycle Thinking: This considers the environmental impacts of the alternative chemical from its production to its disposal. toxicology.org
Frameworks like the UN Globally Harmonized System (GHS) for classification and labeling and the GreenScreen® for Safer Chemicals provide methodologies for assessing and comparing the hazards of different chemicals. toxicology.org These tools help in making informed decisions to select alternatives that are genuinely safer.
Monitoring Programs and Identification of Research Gaps
Effective management of risks associated with this compound requires robust monitoring programs and targeted research to fill existing knowledge gaps. Monitoring programs are essential for tracking the presence and levels of this compound in various environmental media, such as air, water, soil, and biota, as well as in human populations. This data is crucial for assessing the effectiveness of remediation efforts and for identifying potential new sources of contamination.
A systematic approach to identifying research gaps is necessary to guide future scientific inquiry. For persistent and potentially toxic compounds like hexachloronaphthalenes, key areas for further research include:
Improved Analytical Methods: Developing more sensitive and specific analytical methods for the detection and quantification of individual PCN congeners in complex environmental and biological matrices.
Long-Term Fate and Transport: Conducting further studies to better understand the long-term environmental fate and transport of this compound, including its partitioning between different environmental compartments and its potential for long-range transport.
Toxicity of Individual Congeners: Expanding the toxicological database for individual PCN congeners to refine their toxic equivalency factors and to better understand their specific mechanisms of toxicity.
Mixture Toxicity: Investigating the combined toxic effects of complex mixtures of PCNs and other persistent organic pollutants as they occur in the environment.
Efficacy of Remediation Technologies: Conducting pilot-scale and full-scale studies to evaluate the long-term effectiveness and cost-efficiency of different remediation technologies for PCN-contaminated sites.
Development of Safer Alternatives: Continuing research and innovation to develop and commercialize safer and effective alternatives for applications where PCNs were historically used.
Addressing these research gaps will enhance the ability to conduct accurate risk assessments, develop effective management strategies, and ultimately protect human health and the environment from the adverse effects of this compound.
Q & A
Basic Research Questions
Q. How can researchers quantify environmental persistence and bioaccumulation of 1,2,3,5,6,7-Hexachloronaphthalene in aquatic ecosystems?
- Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) to measure HxCN concentrations in sediment, water, and biota. Lipid-normalized concentrations in apex predators (e.g., fish, marine mammals) can assess bioaccumulation potential. Field studies should compare urban vs. rural sites to evaluate anthropogenic influences .
- Key Data : HxCN's log Kow (~6.5) and half-life in sediment (>10 years) indicate high bioaccumulation and persistence .
Q. What experimental models are suitable for studying HxCN toxicity in mammals?
- Methodology : Female Harlan Sprague-Dawley rats are commonly used for dose-response studies. Administer HxCN via oral gavage (e.g., 500–500,000 ng/kg in corn oil/acetone vehicle) and monitor biomarkers like CYP1A1/2 induction, thymic atrophy, and liver histopathology .
- Validation : Compare results to TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) to calculate Toxic Equivalency Factors (TEFs) .
Q. How should researchers handle and store HxCN safely in laboratory settings?
- Protocols : Use sealed, grounded containers in ventilated cabinets. Avoid heat/sparks and use anti-static equipment. Store at 4°C in dark conditions to prevent photodegradation. Decontaminate spills with activated carbon and dispose via incineration at >1,200°C .
Advanced Research Questions
Q. How does HxCN’s transplacental transport affect fetal development in mammalian models?
- Experimental Design : Administer radiolabeled [¹⁴C]-HxCN to pregnant Wistar rats at gestational days 12–17. Measure maternal/fetal tissue concentrations via liquid scintillation counting. Histopathological analysis of fetal liver and thymus assesses developmental toxicity .
- Findings : HxCN crosses the placental barrier, with fetal liver accumulation 3–5× higher than maternal adipose tissue .
Q. What explains contradictions in reported TEF values for HxCN across studies?
- Analysis : Variations arise from differences in congener purity, species sensitivity (rats vs. humans), and endpoint selection (CYP1A induction vs. immunotoxicity). Validate purity via NMR and HRMS. Use WHO-recommended TEF derivation methods (e.g., benchmark dose modeling) .
- Key Data : Relative potencies for HxCN (PCN 67) range from 0.00029–0.00067 compared to TCDD, suggesting minimal contributions to dioxin-like toxicity .
Q. How can conflicting data on HxCN’s presence in human tissues be resolved?
- Methodological Refinement : Pooled adipose/milk samples from diverse geographic regions (e.g., Sweden vs. New York) reduce sampling bias. Use isotope dilution HRGC/HRMS to distinguish HxCN from co-eluting congeners. Adjust for lipid content and demographic confounders (age, diet) .
- Discrepancy : Swedish studies report 25–50% HxCN in total PCNs, while U.S. data show <16% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
